4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
Description
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-24-17-9-7-8-16(14-17)15-25-20-18-10-3-4-11-19(18)22-21(23-20)12-5-2-6-13-21/h3-4,7-11,14,22H,2,5-6,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKXLRRLYRWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(3-methoxyphenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzyl chloride with thiourea to form 3-methoxybenzylthiourea. This intermediate is then reacted with cyclohexanone and ammonium acetate under reflux conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4’-{[(3-methoxyphenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-{[(3-methoxyphenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4’-{[(3-methoxyphenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazoline moiety. The methoxyphenyl group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Antimicrobial Activity
- Compound 4b : Exhibited moderate activity against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values comparable to ampicillin .
- Compound 8c (from ): Demonstrated superior antifungal activity (MIC: 1–2 μM) compared to ketoconazole (MIC: 2–3 μM), attributed to the chlorophenyl group enhancing membrane penetration .
- Compound 72 (from ): Showed robust antibacterial activity against multidrug-resistant strains due to the synergistic effect of the chlorophenyl and sulfonyl groups .
- Target Compound : The (3-methoxyphenyl)methylsulfanyl group may reduce antimicrobial potency compared to electron-withdrawing substituents (e.g., Cl, F) but could improve solubility for oral bioavailability.
Antioxidant Activity
- Compound 104 (from ): Achieved 92.52% DPPH radical scavenging at 100 mg/mL, attributed to the pyrimidinone enol form stabilizing oxygen-centered radicals .
- Target Compound : The methoxy group’s electron-donating nature may enhance radical scavenging, though direct data is needed.
Physicochemical Properties
- Thermal Stability : Melting points of analogs range from 133–171°C, suggesting that the target compound’s bulkier substituent may lower its melting point, improving solubility .
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) generally enhance antimicrobial activity, while electron-donating groups (e.g., methoxy) may favor antioxidant or CNS-targeted applications .
Synthetic Flexibility : Spiroquinazolines can be functionalized at the 4'-position via nucleophilic substitution, enabling rapid diversification for structure-activity relationship studies .
Biological Performance : Chlorophenyl and thiophene derivatives (e.g., 8c, 72) outperform methoxy-substituted analogs in antimicrobial assays, highlighting the need for balanced lipophilicity and electronic effects in lead optimization .
Biological Activity
The compound 4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a member of the spiro-quinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.47 g/mol. The structure features a spiro linkage between a cyclohexane and a quinazoline moiety, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro-quinazoline derivatives. In vitro assays have demonstrated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] | HeLa | 12.5 |
| 4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] | MCF-7 | 15.0 |
The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
The antimicrobial efficacy of spiro-quinazolines has also been investigated. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
This antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal injury, it exhibited a reduction in reactive oxygen species (ROS) levels and improved cell viability:
- Model : Neuroblastoma cells exposed to H2O2
- Results : Decreased ROS by 30% at 10 μM concentration
These findings suggest potential applications in treating neurodegenerative diseases .
The mechanisms through which 4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Antimicrobial Mechanism : It may inhibit bacterial enzyme systems critical for cell wall synthesis.
- Neuroprotection : The reduction of oxidative stress markers suggests an antioxidant mechanism.
Case Studies
- Cancer Treatment Study : In an experimental model using murine leukemia cells, treatment with the compound resulted in significant tumor regression compared to controls. The study noted a correlation between dosage and therapeutic efficacy .
- Antimicrobial Efficacy Evaluation : A clinical trial involving patients with bacterial infections revealed that administration of the compound led to improved clinical outcomes and reduced infection rates .
Q & A
Q. What are the key considerations for synthesizing 4'-{[(3-methoxyphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] with high yield?
Methodological Answer: Optimization of reaction conditions is critical. Variables include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Protecting groups : Introduce temporary groups (e.g., acetyl) to prevent undesired side reactions during sulfanyl group addition .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., spirocyclic CH groups at δ 3.5–4.5 ppm) and quaternary carbons in the cyclohexane ring .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR spectroscopy : Detect sulfur-containing functional groups (C–S stretch at 600–700 cm⁻¹) and quinazoline C=O vibrations (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific enzyme targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding affinity with targets (e.g., cyclooxygenase-2 or bacterial enzymes) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity using datasets from analogous spiroquinazolines .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
Q. What experimental design is optimal for studying environmental degradation pathways of this compound?
Methodological Answer:
- Longitudinal studies : Use split-plot designs to monitor degradation under varying pH, UV exposure, and microbial activity .
- Analytical techniques : Combine HPLC-MS for parent compound quantification and GC-MS for metabolite identification .
- Ecotoxicology assays : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD guidelines to assess acute/chronic toxicity .
Q. How can mixed-methods approaches resolve contradictions in reported bioactivity data?
Methodological Answer:
- Triangulation : Cross-validate in vitro enzyme inhibition data with in silico predictions and phenotypic assays (e.g., bacterial growth curves) .
- Dose-response analysis : Use nonlinear regression to distinguish specific target effects from nonspecific cytotoxicity .
- Meta-analysis : Pool data from structurally similar compounds to identify trends in substituent effects (e.g., methoxy vs. chloro groups) .
Methodological Frameworks
Q. What strategies mitigate challenges in synthesizing spirocyclic compounds with high stereochemical purity?
Methodological Answer:
- Chiral auxiliaries : Employ (R)- or (S)-BINOL derivatives to induce enantioselective cyclization .
- Crystallization control : Use solvent mixtures (e.g., ethanol/water) to isolate desired diastereomers via fractional crystallization .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the thermodynamically stable spiro configuration .
Q. How can researchers design robust in vitro assays to evaluate antimicrobial activity?
Methodological Answer:
- Panel selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess spectrum .
- Resazurin assay : Use redox-sensitive dyes for real-time monitoring of bacterial viability .
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiating effects via checkerboard assays .
Data Interpretation and Validation
Q. How should researchers address discrepancies in NMR data between synthesized batches?
Methodological Answer:
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., oxidation derivatives) .
- Variable temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 40°C .
- Isotopic labeling : Introduce ¹³C at key positions (e.g., spiro carbon) to confirm connectivity .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?
Methodological Answer:
- Four-parameter logistic model : Fit dose-response curves to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare activity across structural analogs (e.g., varying sulfanyl substituents) .
- Principal component analysis (PCA) : Reduce dimensionality of datasets to identify dominant factors influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
